5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-10-9-24-13-17(20(26)22-12-16-8-5-11-29-16)19-18(14-24)21(27)25(23-19)15-6-3-2-4-7-15/h2-8,11,13-14H,9-10,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNGEFTHUTLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide , identified by its CAS number 921515-13-1 , is a member of the pyrazolo[4,3-c]pyridine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anti-tumor properties. This article delves into the biological activities of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.5 g/mol . The structure features a pyrazolo[4,3-c]pyridine core with substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₄O₃S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 921515-13-1 |
Biological Activity Overview
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities:
- Anti-inflammatory Activity : Several studies have shown that derivatives of pyrazolo compounds can inhibit inflammatory responses. For instance, a related pyrazole compound demonstrated comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .
- Analgesic Effects : Compounds with similar structures have been evaluated for their analgesic properties, often showing significant pain relief in animal models. The mechanism typically involves modulation of pain pathways through inhibition of specific enzymes or receptors.
- Antimicrobial Properties : Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives against various pathogens, including Mycobacterium tuberculosis. In vitro assays showed promising results against drug-resistant strains .
Case Study 1: Anti-inflammatory and Analgesic Properties
A study conducted on a series of pyrazole derivatives revealed that certain compounds exhibited strong anti-inflammatory and analgesic effects comparable to established drugs like indomethacin. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX) involved in prostaglandin synthesis .
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Research focusing on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines found that specific modifications to the core structure significantly enhanced activity against Mycobacterium tuberculosis. The derivatives were subjected to Minimum Inhibitory Concentration (MIC) testing, revealing effective inhibition at low concentrations .
The biological activity of this compound likely involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with receptors involved in pain perception or immune response modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at positions 5 and 7 (Table 1). These variations influence synthesis routes, physicochemical properties, and bioactivity.
Table 1: Structural and Property Comparison of Pyrazolo[4,3-c]pyridine Carboxamides
Key Research Findings
Bioactivity and Structure-Activity Relationships (SAR)
- Thiophene vs. Alkyl Substituents : The thiophen-2-ylmethyl group in the target compound may improve binding to sulfur-rich enzyme pockets (e.g., kinases or cytochrome P450 isoforms) compared to alkyl-substituted analogs .
- Methoxyethyl vs. Propyl Groups : The 2-methoxyethyl chain at position 5 likely enhances aqueous solubility relative to the propyl group in CAS 923233-41-4, critical for bioavailability .
Q & A
Q. Q1. What are the key considerations for synthesizing this pyrazolopyridine derivative in a laboratory setting?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[4,3-c]pyridine core. Key steps include:
- Cyclocondensation : Use precursors like hydrazine derivatives and β-ketoesters under reflux with acetic acid to form the pyrazole ring .
- Functionalization : Introduce substituents (e.g., 2-methoxyethyl, thiophen-2-ylmethyl) via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Suzuki-Miyaura coupling) may optimize aryl group incorporation .
- Solvent and Temperature Control : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Q2. How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze and spectra to confirm substituent positions and hydrogen bonding patterns (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm) .
- IR : Identify carbonyl (C=O) stretches near 1680–1720 cm and amide (N-H) bands at ~3300 cm .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrazolopyridine core dihedral angles < 5° deviation from planarity) .
Q. Q3. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence-based assays with ATP-competitive inhibitors .
- Cellular Uptake : Measure cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, noting IC values < 10 µM for structurally related pyrazolopyridines .
Advanced Research Questions
Q. Q4. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states for cyclization steps, identifying energy barriers > 25 kcal/mol as bottlenecks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction kinetics using GROMACS, adjusting dielectric constants to improve yield predictions .
Q. Q5. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
Methodological Answer:
- Variable Temperature NMR : Conduct experiments at 298–323 K to detect conformational flexibility in the methoxyethyl chain, which may cause anomalous cross-peaks .
- 2D HSQC/TOCSY : Map - correlations to distinguish overlapping signals (e.g., thiophene vs. phenyl protons) .
Q. Q6. What strategies validate target engagement in biological systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., kinase domains) on CM5 chips to measure binding affinity (K < 1 µM) .
- Photoaffinity Labeling : Introduce azide/alkyne tags via Click chemistry to track compound localization in live cells .
Experimental Design and Data Analysis
Q. Q7. How to design dose-response studies for toxicity profiling?
Methodological Answer:
- Logarithmic Dilution Series : Test concentrations from 0.1–100 µM in triplicate across 3 cell lines.
- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Hill coefficients and assess cooperative binding .
Q. Q8. What analytical workflows address low solubility in bioassays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability .
Structural and Mechanistic Insights
Q. Q9. How does the thiophen-2-ylmethyl group influence molecular conformation?
Methodological Answer:
- Crystal Structure Analysis : Compare torsion angles (C5–N–CH-thiophene) with DFT-optimized geometries to identify steric clashes (<2.0 Å) that may limit rotational freedom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
